molecular formula C9H9NO4 B3022525 1-(3-Methoxy-2-nitrophenyl)ethanone CAS No. 33852-43-6

1-(3-Methoxy-2-nitrophenyl)ethanone

Cat. No.: B3022525
CAS No.: 33852-43-6
M. Wt: 195.17 g/mol
InChI Key: PVWNRLOVUZOZMF-UHFFFAOYSA-N
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Description

1-(3-Methoxy-2-nitrophenyl)ethanone is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
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Biological Activity

1-(3-Methoxy-2-nitrophenyl)ethanone, also known as a benzofuran derivative, exhibits a range of biological activities that have garnered attention in pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Overview of this compound

  • Chemical Structure : The compound features a methoxy group and a nitro group on a phenyl ring, contributing to its diverse reactivity and biological properties.
  • CAS Number : 33852-43-6

This compound operates through various biochemical pathways that influence cellular processes. Its mechanism includes:

  • Inhibition of Pro-inflammatory Cytokines : Similar to other benzofuran derivatives, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antimicrobial Activity : The presence of the nitro group enhances its ability to disrupt bacterial cell membranes, leading to antimicrobial effects against both Gram-positive and Gram-negative bacteria .

Biological Activities

The biological activities of this compound can be categorized as follows:

Antimicrobial Activity

Research indicates that this compound displays significant antimicrobial properties. A study demonstrated its effectiveness with minimum inhibitory concentrations (MICs) ranging from 15.62 µg/mL to 31.25 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

The compound has shown promise as an antioxidant, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity is attributed to the electron-donating ability of the methoxy group.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for cytotoxicity against several cancer cell lines, indicating potential for further development as an anticancer agent .

Study 1: Antimicrobial Efficacy

In a comparative study evaluating the antimicrobial activity of various benzofuran derivatives, this compound demonstrated superior activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value significantly lower than that of standard antibiotics like nitrofurantoin .

CompoundMIC (µg/mL)Activity Type
This compound15.62Bactericidal
Nitrofurantoin31.25Bactericidal

Study 2: Cytotoxicity Evaluation

A cytotoxicity assay conducted on human cancer cell lines revealed that the compound exhibited selective toxicity towards MDA-MB-231 breast cancer cells with an IC50 value indicating significant growth inhibition at low concentrations .

Properties

IUPAC Name

1-(3-methoxy-2-nitrophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)7-4-3-5-8(14-2)9(7)10(12)13/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNRLOVUZOZMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.